molecular formula C6H11ClO2 B12826098 5-Chloro-3-methylpentanoic acid

5-Chloro-3-methylpentanoic acid

Cat. No.: B12826098
M. Wt: 150.60 g/mol
InChI Key: CEDWJNAXDQUPIP-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpentanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a derivative of pentanoic acid, where a chlorine atom is substituted at the fifth position and a methyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 3-methylpentanoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Substitution: 5-Hydroxy-3-methylpentanoic acid or 5-Amino-3-methylpentanoic acid.

    Oxidation: 5-Chloro-3-methylpentanone or 5-Chloro-3-methylpentanal.

    Reduction: 5-Chloro-3-methylpentanol or 5-Chloro-3-methylpentane.

Scientific Research Applications

5-Chloro-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The chlorine and methyl groups contribute to its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological properties.

    5-Chloropentanoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.

    3-Chloropentanoic acid: Chlorine is at a different position, leading to variations in chemical behavior.

Uniqueness

5-Chloro-3-methylpentanoic acid is unique due to the combined presence of both chlorine and methyl substituents, which impart distinct steric and electronic effects. These features influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

5-chloro-3-methylpentanoic acid

InChI

InChI=1S/C6H11ClO2/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

CEDWJNAXDQUPIP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)CC(=O)O

Origin of Product

United States

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